molecular formula C15H11ClN2 B2751341 2-Chloro-3-(3-methylphenyl)quinoxaline CAS No. 77186-68-6

2-Chloro-3-(3-methylphenyl)quinoxaline

Cat. No.: B2751341
CAS No.: 77186-68-6
M. Wt: 254.72
InChI Key: LXXBZGNEIFMJBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-(3-methylphenyl)quinoxaline is a heterocyclic aromatic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound this compound is characterized by the presence of a chlorine atom at the second position and a 3-methylphenyl group at the third position of the quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-methylphenyl)quinoxaline typically involves the condensation of o-phenylenediamine with an appropriate diketone or its equivalent, followed by chlorination. One common method involves the reaction of o-phenylenediamine with 3-methylbenzil in the presence of a suitable catalyst to form the quinoxaline ring. The resulting product is then chlorinated using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the second position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-methylphenyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in the presence of a base.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling Reactions: Palladium catalysts and appropriate ligands.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-substituted quinoxaline derivatives.

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of dihydroquinoxalines.

    Coupling Reactions: Formation of biaryl quinoxaline derivatives.

Scientific Research Applications

2-Chloro-3-(3-methylphenyl)quinoxaline has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-methylphenyl)quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-methylquinoxaline
  • 3-Phenylquinoxaline
  • 2,3-Dichloroquinoxaline
  • 2-Methyl-3-phenylquinoxaline

Uniqueness

2-Chloro-3-(3-methylphenyl)quinoxaline is unique due to the presence of both a chlorine atom and a 3-methylphenyl group, which confer distinct physicochemical properties and biological activities. The combination of these substituents enhances its potential as a versatile scaffold for drug development and material science applications .

Properties

IUPAC Name

2-chloro-3-(3-methylphenyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-5-4-6-11(9-10)14-15(16)18-13-8-3-2-7-12(13)17-14/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXBZGNEIFMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3N=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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